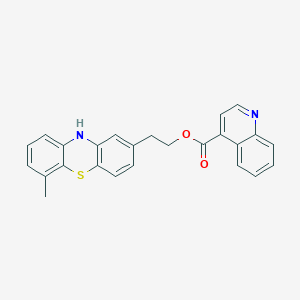
2-(6-Methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a phenothiazine moiety linked to a quinoline carboxylate group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate typically involves the condensation of 6-methyl-10H-phenothiazine with quinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and phenothiazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate
- 2-(6-Methyl-10H-phenothiazin-2-yl)ethyl benzoate
- 2-(6-Methyl-10H-phenothiazin-2-yl)ethyl pyridine-4-carboxylate
Uniqueness
2-(6-Methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate is unique due to the presence of both phenothiazine and quinoline moieties, which confer distinct biological activities. The combination of these two pharmacophores enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H20N2O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(6-methyl-10H-phenothiazin-2-yl)ethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-16-5-4-8-21-24(16)30-23-10-9-17(15-22(23)27-21)12-14-29-25(28)19-11-13-26-20-7-3-2-6-18(19)20/h2-11,13,15,27H,12,14H2,1H3 |
InChI Key |
LHJOVXMMMCXROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC3=C(S2)C=CC(=C3)CCOC(=O)C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


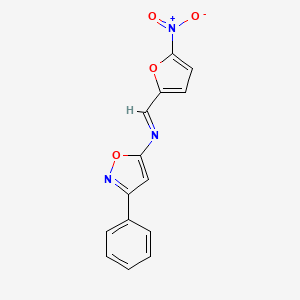
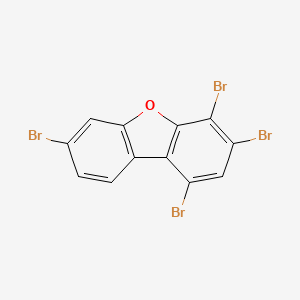
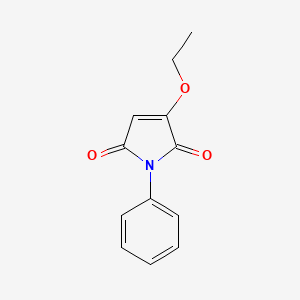
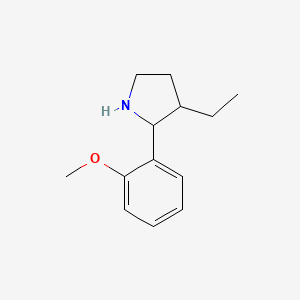


![N,N-Dimethyl-2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B12886291.png)
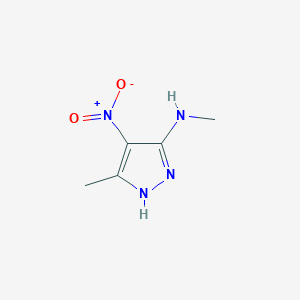
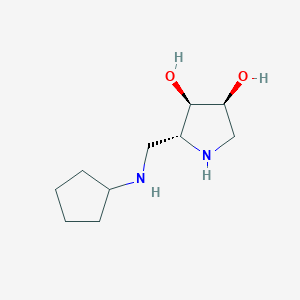
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
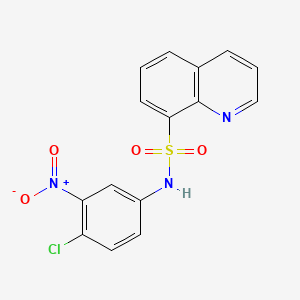
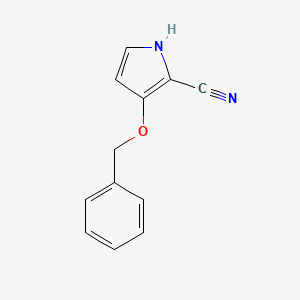
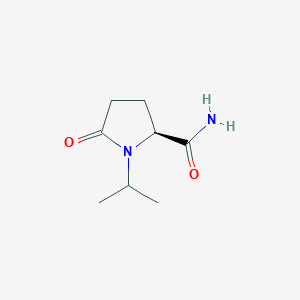
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
